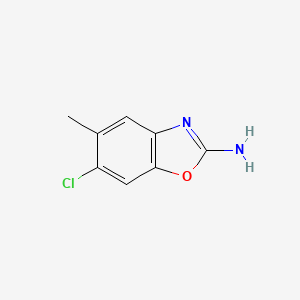

6-Chloro-5-methyl-1,3-benzoxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate chlorinated and methylated reagents. One common method includes the use of 2-aminophenol and 4-chloro-3-methylphenol under specific conditions, such as the presence of a catalyst like nano-ZnO and a solvent like DMF (dimethylformamide) at elevated temperatures (around 100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted benzoxazoles.

Oxidation Products: Oxidized derivatives of benzoxazole.

Reduction Products: Reduced amine derivatives.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Notable activities include:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole can inhibit various microbial strains, including bacteria and fungi.

- Anticancer Properties : Research indicates that 6-Chloro-5-methyl-1,3-benzoxazol-2-amine has cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

Scientific Research Applications

The applications of this compound in scientific research can be categorized as follows:

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents with potential antimicrobial, antifungal, and anticancer properties. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity.

Biological Research

Researchers are investigating the interactions of this compound with biological targets to better understand its pharmacological profiles. This includes studying its effects on cellular pathways and mechanisms involved in disease processes.

Industrial Applications

Beyond medicinal uses, this compound is being explored in the development of agrochemicals and other industrial products due to its chemical stability and reactivity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Mécanisme D'action

The mechanism of action of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to various biological effects. The presence of chlorine and methyl groups enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-6-methyl-1,3-benzoxazol-2-amine

- 6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

- 2-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Uniqueness

6-Chloro-5-methyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_9H_8ClN_2O

- Molecular Weight : Approximately 182.61 g/mol

The compound features a benzoxazole ring with chlorine and methyl substituents at specific positions, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for some derivatives have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

These findings suggest that modifications to the benzoxazole structure can enhance antimicrobial activity .

Anticancer Activity

The compound has also demonstrated cytotoxic effects on several cancer cell lines. In vitro studies have shown that it can inhibit the growth of various cancer cells including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Liver Cancer : HepG2

- Prostate Cancer : PC3

The IC50 values for these cell lines vary, indicating differing levels of sensitivity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HepG2 | 12 |

These results highlight the potential of this compound as a lead compound in anticancer drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it inhibits enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, which may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The presence of chlorine and methyl groups on the benzoxazole ring significantly influences the compound's biological activity. Variations in these substituents can alter binding affinity and specificity towards biological targets. For example:

| Compound Variation | Observed Activity |

|---|---|

| Chlorine at position 6 | Increased AChE inhibition |

| Methyl at position 5 | Enhanced cytotoxicity |

This information underscores the importance of chemical modifications in optimizing the therapeutic potential of benzoxazole derivatives .

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives similar to this compound:

- Study on Antimicrobial Properties : A study published in PMC highlighted that several benzoxazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of electron-donating groups in enhancing activity against specific strains .

- Cytotoxicity Assessment : Research conducted on a panel of human cancer cell lines revealed that certain derivatives showed potent cytotoxic effects, with IC50 values comparable to established chemotherapeutics like cisplatin. The study suggested that structural modifications could lead to more effective anticancer agents .

Propriétés

IUPAC Name |

6-chloro-5-methyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDXBWWRLPZYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.